No Direct Head‑to‑Head Target‑Engagement Data Available
A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not return any quantitative IC50, Ki, or Kd values for N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide itself. Structurally related bromopyrimidine‑pyrrolidine compounds have been profiled against PIM1 (IC50 3 nM) and CDC7 (IC50 5.5 nM), but those data correspond to distinct molecular entities and cannot be extrapolated to the target compound. Therefore, no direct head‑to‑head comparison of target potency is available.
| Evidence Dimension | Biochemical potency (IC50) against any kinase target |
|---|---|
| Target Compound Data | No data identified |
| Comparator Or Baseline | Closest analog BDBM50385084 (PIM1 IC50 3 nM) and BDBM50383725 (CDC7 IC50 5.5 nM) – distinct SMILES |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without target‑engagement data, selection must rely on synthetic utility and physicochemical differentiation, which are addressed in subsequent evidence items.
